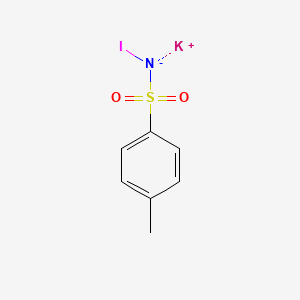

Potassium iodo(4-methylbenzenesulfonyl)azanide

Description

Properties

IUPAC Name |

potassium;iodo-(4-methylphenyl)sulfonylazanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7INO2S.K/c1-6-2-4-7(5-3-6)12(10,11)9-8;/h2-5H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNYIMWRELHIKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[N-]I.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IKNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium iodo(4-methylbenzenesulfonyl)azanide can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with potassium iodide and an amine source. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, which is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Potassium iodo(4-methylbenzenesulfonyl)azanide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl iodides.

Reduction: It can be reduced to form sulfonamides.

Substitution: The iodine atom can be substituted with other halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium azide and potassium fluoride are employed under mild to moderate conditions.

Major Products:

Oxidation: Sulfonyl iodides.

Reduction: Sulfonamides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Potassium iodo(4-methylbenzenesulfonyl)azanide plays a critical role in organic chemistry for synthesizing complex molecules. Its ability to act as a chloramine-T reagent allows it to be used in titrations involving sulfite extractives. The compound's reactivity makes it suitable for various synthetic pathways, particularly in the preparation of:

- Sulfites : Used in food preservation and as reducing agents.

- Thiosulfates : Important in analytical chemistry and environmental applications.

- Xanthates : Utilized in the production of synthetic rubber and as flotation agents in mineral processing.

- Diazo Compounds : Key intermediates in dye synthesis and other organic transformations.

Medicinal Chemistry

This compound has been explored for its potential in developing novel antimicrobial agents. Research indicates that compounds derived from this reagent can exhibit significant antibacterial properties, which are crucial in addressing antibiotic resistance issues .

Case Study: Antimicrobial Development

A study highlighted the synthesis of new classes of antibiotics utilizing this compound as a precursor. These compounds demonstrated effectiveness against resistant bacterial strains, showcasing the compound's potential in pharmaceutical applications .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Synthesis of sulfites, thiosulfates, xanthates | Versatile reagent for complex molecules |

| Medicinal Chemistry | Development of antimicrobial agents | Potential to combat antibiotic resistance |

| Analytical Chemistry | Titration using chloramine-T | Accurate measurement of sulfite concentrations |

Mechanism of Action

The mechanism of action of potassium iodo(4-methylbenzenesulfonyl)azanide involves its interaction with molecular targets such as enzymes and receptorsThis modification can lead to changes in the biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Halogen and Cation Variations

Key structural analogs include:

- Sodium Chloro(4-methylbenzenesulfonyl)azanide (Chloramine-T) : Sodium-based, chlorine-substituted variant widely used as a disinfectant and oxidizing agent .

- 4-Bromothalidomide: Bromine-substituted analog noted for higher reactivity in Sonogashira couplings compared to iodo derivatives .

- Sodium Tosylchloramide Hydrate : Hydrated form of Chloramine-T with similar applications but altered solubility .

Solubility and Physical Properties

Biological Activity

Potassium iodo(4-methylbenzenesulfonyl)azanide is a compound that has garnered attention in biological research due to its potential applications in organic synthesis and its biological activity. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonyl group attached to a 4-methylbenzene moiety and an iodide ion. This structure imparts unique chemical properties that facilitate its reactivity in various biological systems.

Biological Activity

1. Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity, particularly against certain bacterial strains. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis, similar to traditional sulfonamide antibiotics. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .

2. Mechanism of Action:

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors within microbial cells. It is hypothesized that the compound competes with para-aminobenzoic acid (PABA), a substrate required for the synthesis of dihydrofolate, thereby disrupting bacterial metabolism and growth .

3. Potential in Cancer Therapy:

Emerging studies suggest that this compound may have anticancer properties. Its ability to modulate biological pathways could make it a candidate for further investigation in cancer treatment protocols. Preliminary data indicate it may affect tumor growth dynamics in specific cancer models, although more extensive studies are needed to confirm these findings .

Case Studies

Study on Antimicrobial Efficacy:

A recent study investigated the antimicrobial efficacy of this compound against resistant bacterial strains. The results demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative treatment option for infections caused by resistant bacteria .

In Vivo Cancer Model:

In an animal model, this compound was administered to mice bearing tumors. The compound showed a reduction in tumor size after two weeks of treatment, indicating potential antitumor activity. Further investigations into dosage and delivery methods are warranted to optimize its therapeutic effects .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Potential | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Inhibits folate synthesis; modulates pathways |

| Potassium iodo(benzenesulfonyl)azanide | Moderate | Limited | Similar mechanism; less potent |

| Potassium iodo(4-chlorobenzenesulfonyl)azanide | Limited | No | Different reactivity profile |

Q & A

Basic: What are the optimal synthetic routes for Potassium iodo(4-methylbenzenesulfonyl)azanide, and how can reaction conditions be controlled to maximize yield?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or oxidation reactions. For example, iodination of the parent sulfonamide precursor under controlled pH (8–10) and temperature (0–5°C) can minimize side reactions. Key steps include:

- Precursor activation : Use anhydrous solvents (e.g., THF or DMF) to stabilize intermediates.

- Iodination : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) in the presence of a base like potassium carbonate (K₂CO₃) to maintain alkalinity .

- Purification : Crystallization from ethanol/water mixtures enhances purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm product identity using NMR (¹H, ¹³C) and FT-IR (characteristic S=O and N–I stretches at ~1350 cm⁻¹ and 600 cm⁻¹, respectively) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer:

- UV/Vis Spectroscopy : Look for ligand-to-metal charge transfer (LMCT) transitions between 500–550 nm (ε ~2500 M⁻¹cm⁻¹), indicative of the azanide-Cu(II) interaction in related complexes .

- NMR : Use DMSO-d₆ as a solvent to resolve sulfonamide proton signals (δ 7.2–7.8 ppm for aromatic protons; δ 3.2 ppm for methyl groups). ¹³C NMR should show peaks for the sulfonyl carbon (~125 ppm) and iodine-bound nitrogen environments .

- X-ray Crystallography : Resolve the coordination geometry of the azanide group, particularly the N–I bond length (~2.1 Å) and torsional angles in the sulfonyl moiety .

Basic: What are the primary safety considerations when handling this compound, and how can exposure risks be mitigated?

Answer:

- Toxicity : Analogous sodium sulfonamide derivatives exhibit acute oral toxicity (LD₅₀ ~300 mg/kg in rodents) and moderate skin irritation. Classify as GHS Category 3 for acute toxicity .

- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of fine powders.

- Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent iodine loss or hydrolysis. Conduct regular pH checks of aqueous solutions to detect decomposition .

Advanced: How can researchers resolve contradictions in reported reaction mechanisms involving the azanide group in sulfonamide derivatives?

Answer:

Discrepancies often arise from pH-dependent reactivity or solvent effects. For example:

- Oxidation Pathways : Conflicting reports on azanide oxidation to nitroso vs. nitroxyl radicals can be resolved by adjusting pH (acidic for nitroso, basic for nitroxyl) and using radical traps like TEMPO .

- Validation : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity). Cross-validate with DFT calculations to map transition states and compare with experimental kinetic data .

Advanced: What strategies are recommended for optimizing the stability of this compound in aqueous versus non-aqueous solvents?

Answer:

- Aqueous Stability : Degradation occurs via hydrolysis of the N–I bond. Stabilize with buffered solutions (pH 7–8) and antioxidants like ascorbic acid (0.1% w/v) .

- Non-Aqueous Stability : In DMF or DMSO, the compound is stable for >1 month at –20°C. Avoid protic solvents (e.g., methanol) to prevent iodine displacement. Monitor stability via periodic HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can computational chemistry models (e.g., DFT) be applied to predict the electronic properties and reactivity of this compound?

Answer:

- DFT Workflow : Optimize geometry using B3LYP/6-31G(d) for light atoms and LANL2DZ for iodine. Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict nucleophilic/electrophilic sites .

- Reactivity : Simulate reaction pathways (e.g., iodination or sulfonamide substitution) using transition state theory. Compare computed activation energies with experimental Arrhenius plots .

- Spectroscopy : Predict UV/Vis spectra via TD-DFT; correlate LMCT transitions with experimental λmax values .

Advanced: What methodological approaches are recommended for analyzing cumulative toxicity in long-term studies involving this compound?

Answer:

- Subchronic Testing : Follow the Lim et al. protocol: Administer doses (10–100 mg/kg/day) to rodents over 90 days. Monitor biomarkers (e.g., serum creatinine for renal toxicity; liver enzyme ALT/AST levels) .

- Bioaccumulation : Use radiolabeled ¹²⁵I analogs to track tissue distribution via gamma counting. Prioritize thyroid and liver tissues due to iodine affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.